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Introduction

5-Methoxy-1-indanone-3-acetic acid is a key organic molecule with a structure that lends

itself to applications in medicinal chemistry and drug development. Notably, its derivatives have

been investigated as selective inhibitors of the 20S proteasome's chymotrypsin-like activity, a

target of significant interest in cancer therapy. Accurate and unambiguous structural

characterization is a non-negotiable cornerstone of the drug discovery pipeline, ensuring

compound identity, purity, and batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique

for the structural elucidation of organic molecules in solution. This application note provides a

detailed guide to the comprehensive analysis of 5-Methoxy-1-indanone-3-acetic acid using a

suite of modern NMR experiments, including one-dimensional (¹H, ¹³C, DEPT) and two-

dimensional (COSY, HSQC) techniques. The methodologies and interpretations detailed herein

are designed for researchers, chemists, and quality control scientists, providing a robust

framework for structural verification.
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Molecular Structure and Spectroscopic Overview
To effectively interpret NMR spectra, a foundational understanding of the molecule's structure

is essential. 5-Methoxy-1-indanone-3-acetic acid (C₁₂H₁₂O₄) possesses a rigid indanone

core functionalized with a methoxy group on the aromatic ring and an acetic acid side chain at

the 3-position. This arrangement gives rise to a distinct set of proton and carbon environments,

each with a predictable spectroscopic signature.

The diagram below illustrates the molecular structure with a systematic numbering convention

for the carbon atoms and lettering for the proton environments, which will be used throughout

this note.

Caption: Structure of 5-Methoxy-1-indanone-3-acetic acid with atom numbering.

Experimental Protocols: From Sample to Spectrum
The quality of NMR data is directly dependent on meticulous sample preparation and

appropriate selection of acquisition parameters.

Protocol 1: NMR Sample Preparation
The causality behind this protocol is to create a homogeneous, particle-free solution at an

optimal concentration to maximize signal-to-noise while avoiding solubility issues and

concentration-dependent spectral artifacts. The choice of deuterated solvent is critical; it

provides the field-frequency lock for the spectrometer and should not have signals that obscure

analyte resonances[1].

Materials:

5-Methoxy-1-indanone-3-acetic acid (10-20 mg)

Deuterated solvent (e.g., DMSO-d₆, ~0.7 mL)

High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[2]

Pasteur pipette with a small cotton or glass wool plug

Vial for dissolution
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Procedure:

Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry vial. For ¹³C NMR, a

higher concentration is preferable to obtain a good signal-to-noise ratio in a reasonable

time[3].

Solvent Selection: Due to the carboxylic acid moiety, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an

excellent choice, as it readily dissolves the analyte and shifts the residual water peak away

from most signals. Chloroform-d (CDCl₃) can also be used, but may require co-solvents for

complete dissolution and can lead to broader -OH signals.

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Gently

vortex or swirl until the solid is completely dissolved.

Filtration: To remove any particulate matter which can degrade spectral quality by disrupting

the magnetic field homogeneity, filter the solution[2]. Tightly pack a small plug of glass wool

into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.

Volume Check: Ensure the sample height in the NMR tube is approximately 4-5 cm, which

corresponds to the active volume of the NMR probe's receiver coils[2].

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and

contamination. Label the tube clearly with a permanent marker.

Protocol 2: NMR Data Acquisition
The following is a general set of experiments and parameters on a standard 400 or 500 MHz

NMR spectrometer.

¹H NMR: A standard single-pulse experiment. It provides information on the chemical

environment, number (via integration), and connectivity (via scalar coupling) of protons.

¹³C{¹H} NMR: A proton-decoupled carbon experiment. It gives a single peak for each unique

carbon atom, revealing the carbon skeleton. Quaternary carbons often have lower

intensity[4].
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DEPT-135: Distortionless Enhancement by Polarization Transfer. This is a crucial experiment

for determining carbon multiplicity. CH and CH₃ signals appear as positive peaks, while CH₂

signals appear as negative (inverted) peaks. Quaternary carbons are not observed[5][6].

¹H-¹H COSY: COrrelation SpectroscopY. This 2D experiment identifies protons that are

scalar (J) coupled, typically those separated by two or three bonds. Cross-peaks appear

between the signals of coupled protons, which is invaluable for tracing out spin systems[7]

[8].

¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence. This 2D experiment maps each

proton to the carbon atom it is directly attached to. It provides definitive C-H connectivity,

resolving any ambiguity in ¹H or ¹³C assignments[9][10].

1D NMR Experiments

2D NMR Experiments

Derived Information

¹H NMR Proton Environments
& J-Coupling

¹³C NMR Carbon Skeleton

DEPT-135
Carbon Multiplicity

(CH, CH₂, CH₃)
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¹H-¹³C HSQC Direct C-H Bonds

Final Structure
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Caption: Workflow for comprehensive NMR-based structural elucidation.

Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial, high-sensitivity view of the molecule. Each signal's

chemical shift, integration, and multiplicity offers a piece of the structural puzzle. Chemical

shifts are influenced by the local electronic environment; electronegative atoms and aromatic

rings cause a "deshielding" effect, shifting signals downfield (to a higher ppm value)[11][12].

Table 1: Predicted ¹H NMR Data for 5-Methoxy-1-indanone-3-acetic acid
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Proton Label
Predicted δ
(ppm)

Multiplicity Integration
Rationale &
Field-Proven
Insights

H (COOH) 12.0 - 12.5 broad singlet 1H

The acidic proton

is highly

deshielded and

often exchanges

with trace water,

leading to a

broad signal. Its

chemical shift is

highly

concentration

and solvent

dependent[11].

Hg (C7-H) 7.6 - 7.7 d 1H

This proton is

ortho to the

electron-

withdrawing

carbonyl group,

causing

significant

deshielding and

a downfield shift.

It will be coupled

to Hf.

Hf (C6-H) 7.0 - 7.1 dd 1H

This proton is

coupled to both

Hg (ortho

coupling, ~8 Hz)

and He (meta

coupling, ~2.5

Hz), resulting in

a doublet of

doublets.
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He (C4-H) 6.9 - 7.0 d 1H

This proton is

ortho to the

electron-donating

methoxy group,

which provides

some shielding.

It appears as a

doublet due to

meta coupling

with Hf[13].

H (OCH₃) 3.8 - 3.9 s 3H

Methoxy group

protons are

characteristic

singlets as they

have no adjacent

protons to couple

with. Their

position is highly

predictable[14].

Hc (C3-H) 3.4 - 3.6 m 1H

This methine

proton is coupled

to the four

protons on the

adjacent C2 and

C9 methylenes,

leading to a

complex

multiplet.

Ha, Hb (C2-H₂) 2.6 - 2.8 m 2H These

diastereotopic

methylene

protons are

adjacent to the

C1 carbonyl (an

electron-

withdrawing
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group) and

coupled to Hc,

resulting in

complex

multiplets.

Hd (C9-H₂) 2.5 - 2.7 m 2H

Part of the acetic

acid side chain,

these methylene

protons are

adjacent to the

chiral center at

C3 and are

coupled to Hc.

Analysis of the ¹³C NMR and DEPT Spectra
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shift of

each carbon is highly sensitive to its hybridization and electronic environment. Carbonyl and

aromatic carbons are found significantly downfield, while sp³-hybridized carbons are

upfield[15]. The DEPT-135 experiment is indispensable for differentiating carbon types, which

is a self-validating system for the assignments made from the broadband ¹³C spectrum[16][17].

Table 2: Predicted ¹³C NMR and DEPT-135 Data
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Carbon Label Predicted δ (ppm) DEPT-135 Signal
Rationale &
Causality

C1 (C=O) 205 - 210 Absent

Ketone carbonyl

carbons are highly

deshielded and

appear far downfield,

typically >200 ppm[4].

As a quaternary

carbon, it is absent in

DEPT spectra.

C10 (COOH) 172 - 175 Absent

Carboxylic acid

carbonyls are also

downfield but are

more shielded than

ketones due to

resonance with the

adjacent -OH group,

placing them in the

170-185 ppm

range[18].

C5 (Ar C-O) 160 - 165 Absent

Aromatic carbon

directly bonded to the

electronegative

oxygen of the

methoxy group is

significantly

deshielded.

C7a (Ar C) 150 - 155 Absent

Aromatic bridgehead

carbon adjacent to the

electron-withdrawing

carbonyl group.

C3a (Ar C) 130 - 135 Absent
Aromatic bridgehead

carbon.
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C7 (Ar CH) 125 - 130 Positive
Aromatic CH ortho to

the carbonyl group.

C4 (Ar CH) 115 - 120 Positive

Aromatic CH ortho to

the electron-donating

methoxy group,

resulting in a more

shielded (upfield)

position.

C6 (Ar CH) 110 - 115 Positive

Aromatic CH para to

the carbonyl and meta

to the methoxy group.

C8 (OCH₃) 55 - 56 Positive

The sp³ carbon of the

methoxy group is a

characteristic signal in

this region[14].

C3 (CH) 40 - 45 Positive

Aliphatic methine

carbon at a chiral

center.

C9 (CH₂) 35 - 40 Negative

Aliphatic methylene of

the acetic acid side

chain. The negative

DEPT-135 signal is

definitive for a CH₂

group.

C2 (CH₂) 30 - 35 Negative

Aliphatic methylene

adjacent to the

carbonyl group.

Correlating the Structure with 2D NMR
While 1D NMR provides a wealth of information, 2D experiments are required for unambiguous

assignment, creating a self-validating dataset.
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¹H-¹H COSY Analysis: The COSY spectrum will definitively link coupled protons. We expect

to see key correlations that trace the aliphatic backbone:

A cross-peak between the multiplet for Hc and the multiplets for Ha/Hb.

A cross-peak between the multiplet for Hc and the multiplet for Hd.

In the aromatic region, a strong cross-peak between Hf and Hg (ortho coupling) and a

weaker one between Hf and He (meta coupling) will confirm their arrangement on the

ring[19].

¹H-¹³C HSQC Analysis: The HSQC spectrum is the final arbiter of assignments, directly

correlating each proton with its attached carbon[20].

The singlet at ~3.8 ppm (H-OCH₃) will correlate with the carbon signal at ~55 ppm (C8).

The aromatic protons between 6.9-7.7 ppm will correlate with their corresponding aromatic

CH carbons (C4, C6, C7).

The aliphatic multiplets for Ha/Hb, Hc, and Hd will correlate with the carbon signals

identified as CH or CH₂ by DEPT (C2, C3, C9), solidifying the assignment of the entire

five-membered ring and side chain.

Conclusion
The structural elucidation of 5-Methoxy-1-indanone-3-acetic acid is robustly achieved

through a synergistic application of 1D and 2D NMR spectroscopy. The ¹H spectrum provides

initial information on proton environments and connectivity, while the ¹³C and DEPT-135

spectra map the carbon skeleton and determine carbon multiplicities. Finally, COSY and HSQC

experiments provide the unambiguous correlations necessary to tie the entire structure

together. This multi-faceted approach, grounded in meticulous sample preparation and logical

data interpretation, represents a gold-standard protocol for the structural verification of novel

compounds in a drug development or research setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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